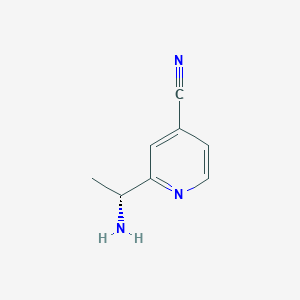
(R)-2-(1-Aminoethyl)isonicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(1R)-1-aminoethyl]pyridine-4-carbonitrile is a nitrogen-containing heterocyclic compound. It features a pyridine ring substituted with an aminoethyl group at the 2-position and a carbonitrile group at the 4-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1R)-1-aminoethyl]pyridine-4-carbonitrile can be achieved through multicomponent reactions. One efficient method involves the reaction of acetophenone, malononitrile, triethoxymethane, and different primary amines using mesoporous catalysts . This approach is advantageous due to its high product yields and the reusability of the catalysts without losing their catalytic activity .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable synthetic routes that ensure high purity and yield. The use of environmentally friendly catalysts and green chemistry principles is emphasized to minimize waste and reduce environmental impact .
化学反应分析
Types of Reactions
2-[(1R)-1-aminoethyl]pyridine-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The amino and nitrile groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol .
Major Products Formed
The major products formed from these reactions include substituted pyridines, primary amines, and various heterocyclic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
科学研究应用
2-[(1R)-1-aminoethyl]pyridine-4-carbonitrile has a wide range of scientific research applications:
作用机制
The mechanism of action of 2-[(1R)-1-aminoethyl]pyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .
相似化合物的比较
Similar Compounds
Similar compounds to 2-[(1R)-1-aminoethyl]pyridine-4-carbonitrile include other nitrogen-containing heterocycles such as pyrimidines and pyrazoles .
Uniqueness
What sets 2-[(1R)-1-aminoethyl]pyridine-4-carbonitrile apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
属性
分子式 |
C8H9N3 |
|---|---|
分子量 |
147.18 g/mol |
IUPAC 名称 |
2-[(1R)-1-aminoethyl]pyridine-4-carbonitrile |
InChI |
InChI=1S/C8H9N3/c1-6(10)8-4-7(5-9)2-3-11-8/h2-4,6H,10H2,1H3/t6-/m1/s1 |
InChI 键 |
XMFZFNMSHBTSHV-ZCFIWIBFSA-N |
手性 SMILES |
C[C@H](C1=NC=CC(=C1)C#N)N |
规范 SMILES |
CC(C1=NC=CC(=C1)C#N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


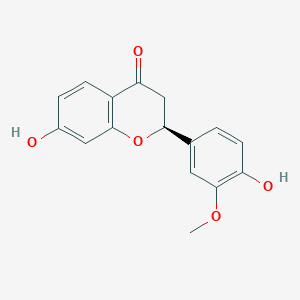
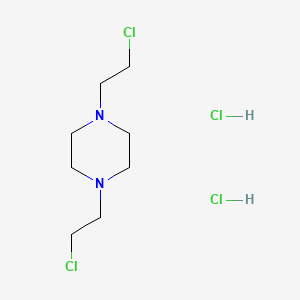

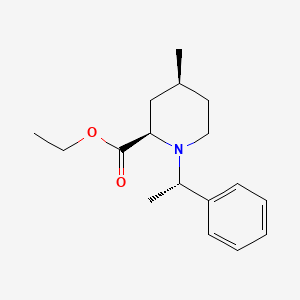


![(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]propanoic Acid Ethyl Ester Hydrochloride](/img/structure/B13443502.png)
![3-(((1R,5S)-9-(Benzo[b]thiophen-2-yl)-8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)methyl)benzonitrile](/img/structure/B13443510.png)
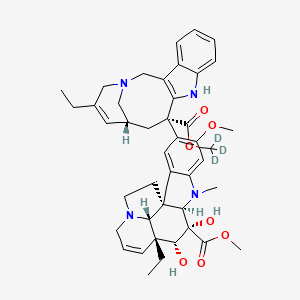
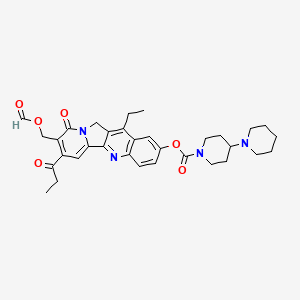

![(E)-3-phenyl-N-[2,2,2-trichloro-1-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]ethyl]prop-2-enamide](/img/structure/B13443525.png)

![[9-[10-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]decyl]-9-azabicyclo[3.3.1]nonan-3-yl] N-(2,5-dimethoxyphenyl)carbamate](/img/structure/B13443535.png)
